molecular formula C10H14N2O B13205844 3-Methoxy-5-(pyrrolidin-3-yl)pyridine

3-Methoxy-5-(pyrrolidin-3-yl)pyridine

Katalognummer: B13205844
Molekulargewicht: 178.23 g/mol
InChI-Schlüssel: JKNVMJJHDIDTTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy-5-(pyrrolidin-3-yl)pyridine is a chemical compound that features a pyridine ring substituted with a methoxy group at the 3-position and a pyrrolidinyl group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine typically involves the functionalization of a preformed pyridine ring. One common method includes the ortho lithiation of 3-methoxypyridine using mesityllithium as the metalating base

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to ensure high yield and purity, possibly through continuous flow chemistry techniques or other scalable processes.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxy-5-(pyrrolidin-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized under specific conditions.

    Reduction: The pyridine ring can be reduced to form different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom in the pyridine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could produce various hydrogenated pyridine compounds.

Wissenschaftliche Forschungsanwendungen

3-Methoxy-5-(pyrrolidin-3-yl)pyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets. The pyrrolidinyl group enhances the compound’s ability to bind to certain proteins, potentially affecting their function. The methoxy group can influence the compound’s electronic properties, thereby modulating its reactivity and interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Methoxy-5-(pyrrolidin-3-yl)pyridine is unique due to the combination of the methoxy and pyrrolidinyl groups, which confer distinct chemical and biological properties. This dual substitution pattern allows for versatile applications in various fields, distinguishing it from other pyridine derivatives.

Eigenschaften

Molekularformel

C10H14N2O

Molekulargewicht

178.23 g/mol

IUPAC-Name

3-methoxy-5-pyrrolidin-3-ylpyridine

InChI

InChI=1S/C10H14N2O/c1-13-10-4-9(6-12-7-10)8-2-3-11-5-8/h4,6-8,11H,2-3,5H2,1H3

InChI-Schlüssel

JKNVMJJHDIDTTH-UHFFFAOYSA-N

Kanonische SMILES

COC1=CN=CC(=C1)C2CCNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.